molecular formula C8H5Br2F2NO B14021750 2-Bromo-N-(4-bromophenyl)-2,2-difluoroacetamide

2-Bromo-N-(4-bromophenyl)-2,2-difluoroacetamide

Cat. No.: B14021750
M. Wt: 328.94 g/mol
InChI Key: PYJXHZQMTQZAHA-UHFFFAOYSA-N
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Description

2-Bromo-N-(4-bromophenyl)-2,2-difluoroacetamide is an organic compound with the molecular formula C8H5Br2F2NO. This compound is characterized by the presence of bromine, fluorine, and amide functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(4-bromophenyl)-2,2-difluoroacetamide typically involves the reaction of 4-bromoaniline with 2,2-difluoroacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl bromide. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product separation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(4-bromophenyl)-2,2-difluoroacetamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic substitution: Formation of substituted amides or thioamides.

    Oxidation: Formation of hydroxylated or oxidized derivatives.

    Reduction: Formation of amines.

Scientific Research Applications

2-Bromo-N-(4-bromophenyl)-2,2-difluoroacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(4-bromophenyl)-2,2-difluoroacetamide involves its interaction with biological targets such as enzymes or receptors. The bromine and fluorine atoms enhance the compound’s ability to form strong interactions with these targets, leading to inhibition or modulation of their activity. The exact molecular pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-(4-fluorophenyl)-2,2-difluoroacetamide
  • 2-Bromo-N-(4-chlorophenyl)-2,2-difluoroacetamide
  • 2-Bromo-N-(4-methylphenyl)-2,2-difluoroacetamide

Uniqueness

2-Bromo-N-(4-bromophenyl)-2,2-difluoroacetamide is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical reactivity and biological activity. The combination of these halogens enhances the compound’s stability and interaction with biological targets, making it a valuable molecule in various research and industrial applications.

Properties

Molecular Formula

C8H5Br2F2NO

Molecular Weight

328.94 g/mol

IUPAC Name

2-bromo-N-(4-bromophenyl)-2,2-difluoroacetamide

InChI

InChI=1S/C8H5Br2F2NO/c9-5-1-3-6(4-2-5)13-7(14)8(10,11)12/h1-4H,(H,13,14)

InChI Key

PYJXHZQMTQZAHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(F)(F)Br)Br

Origin of Product

United States

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